REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[C:10]([O:14]C(=O)CC)(=[O:13])[CH2:11][CH3:12].C([O-])(=O)CC.[Na+].[OH-].[K+]>>[CH3:12][C:11](=[CH:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([F:1])[CH:3]=1)[C:10]([OH:14])=[O:13] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0.51 mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 49.6 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled and to it
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
CUSTOM
|
Details
|
The product which crystallized
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)=CC1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |